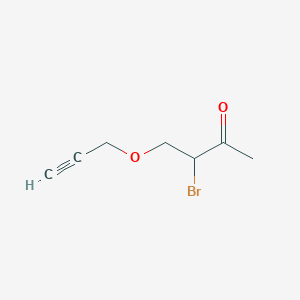

2-Butanone, 3-bromo-4-(2-propynyloxy)-

CAS No.: 112332-53-3

Cat. No.: VC20593616

Molecular Formula: C7H9BrO2

Molecular Weight: 205.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112332-53-3 |

|---|---|

| Molecular Formula | C7H9BrO2 |

| Molecular Weight | 205.05 g/mol |

| IUPAC Name | 3-bromo-4-prop-2-ynoxybutan-2-one |

| Standard InChI | InChI=1S/C7H9BrO2/c1-3-4-10-5-7(8)6(2)9/h1,7H,4-5H2,2H3 |

| Standard InChI Key | CKEVZUXLQAYYCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(COCC#C)Br |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-bromo-4-(prop-2-yn-1-yloxy)butan-2-one, reflects its branched structure. The ketone group at position 2, bromine at position 3, and propynyloxy group at position 4 create a sterically hindered environment that influences its reactivity. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrO₂ |

| Molecular Weight | 217.05 g/mol |

| Boiling Point (estimated) | 210–220°C |

| Solubility | Moderate in organic solvents (e.g., ethyl acetate, chloroform) |

| Log P (octanol-water) | ~2.1 (indicating lipophilicity) |

The bromine atom enhances electrophilicity, enabling participation in nucleophilic substitution reactions, while the propynyloxy group offers sites for alkyne-specific transformations, such as cycloadditions.

Synthesis and Manufacturing

The synthesis of 2-butanone, 3-bromo-4-(2-propynyloxy)- typically involves multi-step protocols. A plausible route begins with the bromination of 4-hydroxy-2-butanone, followed by propargylation:

Step 1: Bromination

4-Hydroxy-2-butanone is treated with hydrobromic acid (HBr) under acidic conditions to introduce the bromine atom at position 3.

Step 2: Propargylation

The hydroxyl group at position 4 is then functionalized via reaction with propargyl bromide in the presence of a base (e.g., potassium carbonate) to form the propynyloxy substituent.

Reaction conditions, such as temperature (80–100°C) and solvent (e.g., dimethylformamide), are critical for optimizing yield. Pilot-scale production may employ continuous-flow systems to enhance efficiency and safety.

Reactivity and Functionalization Pathways

The compound’s reactivity is dominated by two key groups:

Bromine-Dominated Reactions

The C-Br bond undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example, reaction with sodium azide yields the corresponding azide derivative, a precursor for click chemistry applications.

Alkyne-Specific Transformations

The propynyloxy group participates in Huisgen cycloaddition with azides to form triazoles, a reaction catalyzed by copper(I). This reactivity is leveraged in bioconjugation and materials science.

Table 1: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Nucleophilic Substitution | NaN₃, DMSO | 3-Azido-4-(propynyloxy)butan-2-one |

| Cycloaddition | Benzyl azide, Cu(I) | Triazole-functionalized derivative |

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

| Compound | Key Features | Applications |

|---|---|---|

| 3-Bromo-2-butanone | Simpler structure, no alkyne | Intermediate in fragrance synthesis |

| 4-Ethynyloxy-2-butanone | Alkyne without bromine | Click chemistry substrates |

| 2-Butanone, 3-bromo-4-(2-propynyloxy)- | Dual functionality | Multifunctional intermediate |

Recent Advances and Research Directions

Recent studies hypothesize its utility in photodynamic therapy, where bromine’s heavy atom effect could enhance intersystem crossing in photosensitizers. Computational modeling (e.g., DFT calculations) predicts favorable binding affinity for kinase targets, warranting experimental validation.

Future Perspectives

Further research should prioritize:

-

Toxicological Profiling: Systematic in vitro and in vivo studies to establish safety thresholds.

-

Process Optimization: Development of greener synthetic routes using biocatalysts or microwave-assisted reactions.

-

Application Expansion: Exploration in carbon-carbon coupling reactions for complex molecule assembly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume